6-(3-Furan-2-yl-acryloylamino)-hexanoic acid

Overview

Description

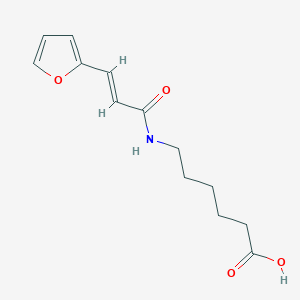

6-(3-Furan-2-yl-acryloylamino)-hexanoic acid is an organic compound that features a furan ring, an acryloyl group, and a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Furan-2-yl-acryloylamino)-hexanoic acid typically involves the reaction of 3-furan-2-yl-acryloyl chloride with hexanoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as column chromatography and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(3-Furan-2-yl-acryloylamino)-hexanoic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The acryloyl group can be reduced to form the corresponding saturated amide.

Substitution: The furan ring can undergo electrophilic substitution reactions to introduce various substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophiles such as bromine or acyl chlorides in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Saturated amide derivatives.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

6-(3-Furan-2-yl-acryloylamino)-hexanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 6-(3-Furan-2-yl-acryloylamino)-hexanoic acid involves its interaction with specific molecular targets. The furan ring and acryloyl group can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to effects such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

3-(Furan-2-yl)-acryloyl chloride: A precursor in the synthesis of 6-(3-Furan-2-yl-acryloylamino)-hexanoic acid.

Furan-2,3-dione derivatives: Oxidation products of furan-containing compounds.

Saturated amide derivatives: Reduction products of acryloyl-containing compounds.

Uniqueness

This compound is unique due to its combination of a furan ring, an acryloyl group, and a hexanoic acid chain.

Biological Activity

6-(3-Furan-2-yl-acryloylamino)-hexanoic acid is an organic compound of significant interest due to its unique structural features, which include a furan ring and an acrylamide group. These functional groups suggest potential biological activities, making it a candidate for further pharmacological exploration. This article reviews the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 251.28 g/mol. The compound's structure is characterized by:

- Furan Ring : A five-membered aromatic ring containing oxygen, known for its reactivity.

- Acrylamide Group : Contributes to the compound's potential biological activity through various biochemical interactions.

Antimicrobial Activity

Research indicates that compounds containing furan and acrylamide functionalities exhibit notable antimicrobial properties. For instance:

- Inhibition of Bacterial Growth : Derivatives of furan have shown effectiveness against various bacterial strains. A study reported that certain furan derivatives inhibited Escherichia coli growth at a minimum inhibitory concentration (MIC) of 64 µg/mL .

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | TBD |

| 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | 64 | E. coli |

| Novel ARY furan derivative | TBD | Staphylococcus aureus |

Anti-inflammatory Activity

Furan derivatives have been studied for their anti-inflammatory properties. Compounds similar to this compound have demonstrated the ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response:

- Selective COX-2 Inhibition : Some furan derivatives have shown COX-2 inhibitory potency comparable to established drugs like rofecoxib .

Anticancer Potential

The anticancer properties of furan derivatives have been documented, suggesting that this compound may also exhibit similar effects:

- Mechanism of Action : Furan compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways such as MAPK and PI3K/Akt .

Case Studies

- Synthesis and Testing : A study synthesized several furan derivatives, including those structurally related to this compound. These compounds were tested against bacterial strains and exhibited promising antibacterial activity .

- Inflammation Models : In animal models induced with inflammation, furan derivatives demonstrated significant anti-inflammatory effects, suggesting their potential therapeutic applications in inflammatory diseases .

Properties

IUPAC Name |

6-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c15-12(8-7-11-5-4-10-18-11)14-9-3-1-2-6-13(16)17/h4-5,7-8,10H,1-3,6,9H2,(H,14,15)(H,16,17)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFXSGLCBNBRPM-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201328299 | |

| Record name | 6-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201328299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24800995 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

406725-33-5 | |

| Record name | 6-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201328299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.